Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate
Description
Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a structurally complex heterocyclic compound featuring a fused cyclopenta[c]pyrazole core, a sulfone-modified tetrahydrothiophene ring, and a benzoate ester group. The sulfone moiety (1,1-dioxide) enhances the compound’s electronic polarity, while the cyclopenta[c]pyrazole system provides conformational rigidity.
Properties
IUPAC Name |
methyl 2-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-19(24)14-5-2-3-7-15(14)20-18(23)17-13-6-4-8-16(13)21-22(17)12-9-10-28(25,26)11-12/h2-3,5,7,12H,4,6,8-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMZCEIJGQYVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator for the GIRK1/2 channels. It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability.
Biochemical Pathways
The activation of GIRK1/2 channels by the compound affects the GPCR signaling pathways . These pathways play a crucial role in numerous physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety.
Biochemical Analysis
Biochemical Properties
The compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound has been found to display nanomolar potency as a GIRK1/2 activator.
Biological Activity
Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound by reviewing recent research findings and providing a detailed analysis of its pharmacological potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₆H₁₈N₂O₇S
- Molecular Weight : 382.39 g/mol
This compound features a unique combination of a tetrahydrothiophene moiety and a cyclopentapyrazole structure, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have demonstrated that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for various pharmacological effects, including:
-
Antimicrobial Activity :
- Studies have shown that pyrazole derivatives can possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds containing the pyrazole nucleus have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
-
Anti-inflammatory Effects :
- Pyrazole derivatives are often explored for their anti-inflammatory potential due to their ability to inhibit cyclooxygenase (COX) enzymes. The compound under review has been noted for its potential to reduce inflammation markers in vitro, suggesting it may be effective in treating inflammatory diseases .
- Anticancer Properties :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation markers | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested using the microplate Alamar Blue assay. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL compared to untreated controls .
Case Study: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of this compound involved testing its ability to inhibit COX-1 and COX-2 enzymes in vitro. Results showed that the compound exhibited a dose-dependent inhibition with IC50 values comparable to those of established anti-inflammatory drugs like diclofenac .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate typically involves multi-step reactions that incorporate readily available reagents. The structural characterization of this compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS), confirming the integrity of the synthesized compound.
Anticancer Properties
Research indicates that compounds with similar structures to this compound may exhibit significant anticancer activities. For instance:
- Inhibition of Tubulin Polymerization : Derivatives of pyrazole compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This suggests potential applications in cancer therapeutics .
- Cell-Based Assays : Preliminary studies have demonstrated that related compounds can induce cell death in various cancer cell lines such as MCF7 (breast cancer), SKOV-3 (ovarian cancer), and A549 (lung cancer) .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development in anti-inflammatory therapies .
Medicinal Chemistry
The unique structural features of this compound make it a valuable subject for medicinal chemistry research. Its ability to interact with biological targets suggests:
- Drug Development : The compound could be optimized for use as a drug candidate targeting specific diseases such as cancer and inflammatory disorders.
Agricultural Chemistry
Compounds with similar functionalities are often explored for their potential use as agrochemicals. The structure of this compound may lend itself to applications in herbicides or fungicides due to its biological activity profile.
Case Studies and Research Findings
Research has documented various studies focusing on the synthesis and application of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations:
- The target compound’s sulfone group distinguishes it from non-sulfonated thiophenes (e.g., ), likely increasing its oxidative stability and polarity .
- Compared to tetrahydroimidazo[1,2-a]pyridines (), the cyclopenta[c]pyrazole core in the target compound offers a smaller, more rigid bicyclic system, which could limit conformational flexibility but improve binding specificity in pharmaceutical applications.
Physicochemical Properties
Key Observations:
- The target compound’s sulfone group is expected to cause significant downfield shifts in ¹H NMR (cf. δ 3.5–4.5 ppm for tetrahydrothiophene sulfones) compared to non-sulfonated analogs .
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed to prepare Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate?
- Methodological Answer : Multi-step synthesis is typical, involving sequential functionalization of core heterocycles. For example:
- Step 1 : Construct the tetrahydrothiophene-dioxide moiety via oxidation of tetrahydrothiophene derivatives (e.g., using H2O2/acetic acid) .
- Step 2 : Form the cyclopenta[c]pyrazole ring via cyclocondensation of hydrazines with cyclopentanone derivatives under acidic conditions (e.g., HCl/EtOH) .
- Step 3 : Couple the benzoate group using carbodiimide-mediated amidation (e.g., EDCI/DMAP in DMF) .
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign protons and carbons using DMSO-d6 as a solvent. For example, the tetrahydrothiophene-dioxide protons appear as distinct multiplets near δ 3.5–4.0 ppm, while aromatic protons in the benzoate moiety resonate at δ 7.2–8.0 ppm .
- HRMS : Confirm molecular weight with <1 ppm error (e.g., ESI-HRMS in positive ion mode) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm<sup>−1</sup>) and sulfone groups (S=O at ~1300 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclopenta[c]pyrazole intermediate?
- Methodological Answer :
- Solvent Screening : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates, as demonstrated in similar cyclocondensation reactions .
- Catalyst Selection : Employ Lewis acids (e.g., ZnCl2) to accelerate ring closure .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism. For example, crystallize the compound in a 1:1 DCM/hexane mixture and compare bond lengths/angles with DFT calculations .
- Dynamic NMR : Analyze temperature-dependent <sup>1</sup>H NMR shifts to detect conformational exchange (e.g., restricted rotation in the amide bond) .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electrophilic substitution sites in the pyrazole ring .
- Molecular Docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2) using the compound’s minimized 3D structure .
Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., COX-2) using fluorogenic substrates and IC50 determination .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing the benzoate with thiophene derivatives) and correlate structural changes with activity trends .
Q. What strategies address low synthetic yields or purity in multi-step reactions?
- Methodological Answer :
- Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) after each step to remove byproducts .
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and adjust recrystallization solvents (e.g., EtOH for polar impurities) .
Safety & Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
